molecular formula C10H22NO3P B1606352 Diethyl cyclohexylaminophosphonate CAS No. 32405-88-2

Diethyl cyclohexylaminophosphonate

Cat. No. B1606352
CAS RN: 32405-88-2
M. Wt: 235.26 g/mol
InChI Key: XMUAKNOOEOGTHY-UHFFFAOYSA-N
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Description

Diethyl cyclohexylaminophosphonate, also known as DCAP, is a chemical compound with the molecular formula C10H21NO2P . It has a molecular weight of 235.26000 .

Scientific Research Applications

Anticorrosion Properties

Organophosphonate derivatives, such as diethyl (phenylamino)methyl phosphonate compounds, have been synthesized and investigated for their anticorrosion properties. These compounds exhibit significant corrosion inhibition efficiencies for carbon steel in acidic media, making them potential candidates for industrial corrosion protection applications. The study utilized techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the performance of these compounds. The adsorption of these inhibitors on metallic surfaces was found to follow the Langmuir adsorption isotherm model, suggesting a strong interaction between the inhibitor molecules and the metal surface (Moumeni et al., 2020).

Antioxidative Activity

Some organophosphorous compounds have been studied for their antioxidative activity, particularly in protecting erythrocyte membranes against UV-induced peroxidation. This activity is believed to be related to their ability to incorporate into lipid phases of membranes, altering their fluidity and consequently enhancing their protective efficiency against oxidative stress (Bonarska, Kleszczyńska, & Sarapuk, 2002).

Anticancer Potential

Research into the anticancer activity of organophosphonates has shown promising results, particularly against acute promyelocytic leukemia. Compounds such as Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate have been identified as potent anticancer agents, capable of inducing cell differentiation and apoptosis in leukemia cell lines. This suggests a potential role for these compounds in chemo-differentiation therapy for leukemia and possibly other types of cancer (Mohammadi et al., 2019).

Safety and Hazards

The safety and hazards associated with Diethyl cyclohexylaminophosphonate are not explicitly mentioned in the available literature .

properties

IUPAC Name

N-diethoxyphosphorylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)11-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUAKNOOEOGTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC1CCCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186120
Record name Diethyl cyclohexylaminophosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32405-88-2
Record name Diethyl cyclohexylaminophosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032405882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC100749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl cyclohexylaminophosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(diethoxyphosphoryl)cyclohexanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIETHYL CYCLOHEXYLAMINOPHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMN74QS12Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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